Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate
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Overview
Description
Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate is an organic compound that features a pyrazole ring substituted with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate typically involves the reaction of 1-methyl-3-pyrrolidin-1-ylpyrazole with methyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be investigated for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrrolidine moieties may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and molecular interactions would depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate include other pyrazole derivatives and pyrrolidine-containing molecules. Examples include:
1-Methyl-3-pyrrolidin-1-ylpyrazole: A precursor in the synthesis of the target compound.
Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring structure.
Pyrazole derivatives: Various pyrazole-based compounds with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-14-8-9(12-7-10(16)17-2)11(13-14)15-5-3-4-6-15/h8,12H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPULLNCLLGPMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)N2CCCC2)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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